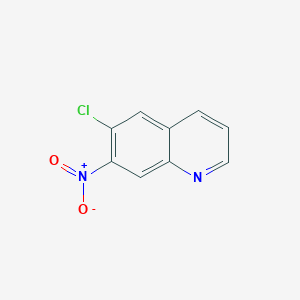

6-Chloro-7-nitroquinoline

Description

BenchChem offers high-quality 6-Chloro-7-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRBVAIZFZZRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743323 | |

| Record name | 6-Chloro-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226073-82-1 | |

| Record name | 6-Chloro-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 7-Chloro-6-nitroquinoline via Regioselective Nitration

[4]

Part 1: Strategic Analysis & Mechanism

Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (SEAr) . The quinoline ring system is deactivated towards electrophiles by the nitrogen atom, which withdraws electron density (especially from the pyridine ring). Consequently, nitration occurs on the carbocyclic (benzene) ring.

-

Directing Effects:

-

Ring Nitrogen: Strongly deactivating, directing electrophiles to positions 5 and 8 (alpha positions) of the carbocyclic ring.

-

7-Chloro Substituent: Weakly deactivating but ortho/para-directing .

-

Ortho to Cl (Position 6): Favored. It is accessible and electronically activated relative to other positions by the resonance donation of the chlorine lone pair, despite the inductive withdrawal.

-

Ortho to Cl (Position 8): Sterically hindered by the adjacent ring nitrogen (peri-interaction) and the chlorine atom itself.

-

Para to Cl (Position 5): Less favored than position 6 in this specific substituted system due to the competing directing effects.

-

-

Reaction Pathway Visualization

The following diagram illustrates the reaction flow and the competition between the 6-nitro and 8-nitro isomers.

Caption: Reaction pathway showing the divergence into major (6-nitro) and minor (8-nitro) isomers based on steric and electronic factors.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Role | Specification | Hazard Class |

| 7-Chloroquinoline | Substrate | >98% Purity | Irritant |

| Fuming Nitric Acid | Electrophile Source | >90% (d=1.5) | Oxidizer, Corrosive |

| Sulfuric Acid | Solvent/Catalyst | Conc. (98%) | Corrosive |

| Sodium Bicarbonate | Quench/Neutralization | Saturated Aq. | Irritant |

| Ethanol/Methanol | Recrystallization | Absolute | Flammable |

Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture [4]

-

Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel in an ice-salt bath.

-

Add Concentrated H₂SO₄ (20 mL) to the flask and cool to 0–5 °C.

-

Add 7-Chloroquinoline (10.0 g, 61.1 mmol) portion-wise to the sulfuric acid. Note: The reaction is exothermic; ensure temperature remains <10 °C. Stir until fully dissolved.

Step 2: Nitration

-

In a separate beaker, carefully mix Fuming HNO₃ (4.0 mL, ~95 mmol) with Concentrated H₂SO₄ (4.0 mL) . Cool this mixture to 0 °C.

-

Transfer the acid mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the quinoline solution over 30–45 minutes .

-

Critical Control: Maintain internal temperature between 0 °C and 5 °C . Exceeding 10 °C increases the formation of the 8-nitro isomer and dinitro byproducts.

-

-

After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours . Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4).

Step 3: Quenching & Isolation

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Neutralize the slurry to pH ~7 by slowly adding saturated NaHCO₃ solution or 20% NaOH solution. Caution: Vigorous foaming.

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid cake copiously with cold water (3 x 50 mL) to remove residual acid and salts.

-

Air dry the crude yellow solid.

Step 4: Purification (Isomer Separation) The crude product contains both the 6-nitro (major) and 8-nitro (minor) isomers.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .

-

Allow to cool slowly to room temperature, then to 4 °C.

-

The 7-chloro-6-nitroquinoline crystallizes out preferentially as pale yellow needles.

-

Filter the crystals. The mother liquor contains the enriched 8-nitro isomer.

-

Optional: For higher purity (>99%), perform a second recrystallization or flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Part 3: Characterization & Data

Physicochemical Properties

| Property | 7-Chloro-6-nitroquinoline (Target) | 7-Chloro-8-nitroquinoline (Byproduct) |

| Appearance | Pale yellow needles | Darker yellow/orange powder |

| Melting Point | 155–156 °C [1] | 185–188 °C |

| R_f (EtOAc:Hex 1:4) | ~0.45 | ~0.55 (Less polar due to H-bond) |

Spectroscopic Validation (NMR)

The position of the nitro group is confirmed by the splitting patterns of the protons on the benzenoid ring.

-

7-Chloro-6-nitroquinoline (Major):

-

H-5 and H-8: These protons are para to each other.

-

Coupling: They appear as singlets (or very weak doublets with J < 1 Hz) because para-coupling is negligible.

-

Shift: H-5 is highly deshielded (downfield) by the adjacent NO₂ and the ring nitrogen.

-

-

7-Chloro-8-nitroquinoline (Minor):

-

H-5 and H-6: These protons are ortho to each other.

-

Coupling: They appear as doublets with a characteristic ortho-coupling constant (J ≈ 9.0 Hz).

-

Regioselectivity Mechanism Diagram

The following diagram details why the 6-position is favored over the 8-position.

Caption: Mechanistic explanation of regioselectivity. Steric repulsion at the C-8 position (peri-effect) significantly favors substitution at C-6.

Part 4: Safety & Handling

-

Nitration Hazard: The reaction of HNO₃ and organic compounds can be explosive if temperature control is lost. Never allow the temperature to spike above 15 °C during addition.

-

Acid Burns: Fuming nitric acid and concentrated sulfuric acid cause immediate, severe burns. Wear butyl rubber gloves, face shield, and acid-resistant apron.

-

Nitro Compounds: Aromatic nitro compounds are often toxic and potential mutagens. Handle all solids in a fume hood to avoid inhalation of dust.

References

-

BenchChem Technical Support. (2025).[4] Reactions of 7-Chloro-6-nitroquinoline: Technical Guide. Retrieved from

-

Bradford, L., Elliott, T. J., & Rowe, F. M. (1947). The Skraup reaction with m-substituted anilines.[3] Journal of the Chemical Society, 437-445. (Classic reference establishing isomer distribution).

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / ACS Publications. Retrieved from

-

National Institutes of Health (NIH). (2024). 7-Chloroquinoline Compound Summary. PubChem. Retrieved from

An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS Number: 58416-31-2)

A Note on Chemical Identity: Initial research indicates that the CAS number 58416-31-2 corresponds to 7-Chloro-6-nitroquinoline, not 6-Chloro-7-nitroquinoline. This guide will focus on the scientifically accurate information for 7-Chloro-6-nitroquinoline.

Introduction: A Key Intermediate in Medicinal Chemistry

7-Chloro-6-nitroquinoline is a substituted quinoline that serves as a crucial building block in the synthesis of more complex heterocyclic systems. The quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents, notably for its applications in developing anticancer and antimalarial drugs.[1] The presence of both a chloro and a nitro group on the quinoline ring system of 7-Chloro-6-nitroquinoline imparts unique reactivity, making it a valuable precursor for a variety of chemical transformations.

The strategic placement of the electron-withdrawing nitro group at the 6-position and the halogen at the 7-position influences the electronic properties of the bicyclic system, predisposing it to specific chemical reactions. This makes it a non-interchangeable tool for synthetic chemists aiming to develop novel therapeutic agents.[2] Researchers in drug development and medicinal chemistry will find this compound to be a versatile starting point for creating libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 7-Chloro-6-nitroquinoline is essential for its effective use in research and development.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 58416-31-2 | [3][4] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.60 g/mol | [3] |

| Purity | ≥97% | [3] |

| MDL Number | MFCD18448459 | [4] |

Spectroscopic Data (Predicted)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

¹H NMR (Predicted):

-

A detailed protocol for sample preparation and acquisition can be found in the Experimental Protocols section.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz |

| H-4 | 8.2 - 8.4 | dd | J = 8.4, 1.7 Hz |

| H-5 | 8.6 - 8.8 | s | - |

| H-8 | 8.1 - 8.3 | s | - |

-

¹³C NMR (Predicted):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 129 - 131 |

| C-5 | 125 - 127 |

| C-6 | 145 - 147 |

| C-7 | 138 - 140 |

| C-8 | 120 - 122 |

| C-8a | 148 - 150 |

2.2.2. Infrared (IR) Spectroscopy [5]

-

A detailed protocol for sample preparation and acquisition can be found in the Experimental Protocols section.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch (Quinoline) | 1620 - 1580 | Medium |

| Aromatic C=C Stretch | 1590 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

Synthesis and Reactivity

The synthesis of 7-Chloro-6-nitroquinoline is a critical aspect of its utility. A plausible and commonly employed method is the nitration of 7-chloroquinoline.

Synthetic Workflow

The general workflow for the synthesis and subsequent characterization of 7-Chloro-6-nitroquinoline is outlined below.

Detailed Synthetic Protocol: Nitration of 7-Chloroquinoline[5]

This protocol is based on established methods for the synthesis of quinoline derivatives.

Materials:

-

7-Chloroquinoline

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reactivity and Mechanistic Insights

The reactivity of 7-Chloro-6-nitroquinoline is dominated by the electronic effects of its substituents. The nitro group at the 6-position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAE). The chloro group at the 7-position is a potential leaving group in such reactions.

Nucleophilic Aromatic Substitution (SNAE): The quinoline system, particularly with electron-withdrawing groups, is susceptible to nucleophilic attack. The chloro group at C7 can be displaced by various nucleophiles. This reactivity is crucial for introducing diverse functional groups to the quinoline scaffold. The general mechanism for an SNAE reaction is depicted below.

Sources

- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 58416-31-2 | 4H55-5-0M | MDL MFCD18448459 | 7-Chloro-6-nitroquinoline | SynQuest Laboratories [synquestlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-7-nitroquinoline: A Predictive Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Chloro-7-nitroquinoline. As a crucial intermediate in various synthetic pathways, particularly in the development of novel therapeutics, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra for this specific isomer, this guide leverages established spectroscopic principles and comparative analysis of structurally related molecules to provide a robust predictive framework. This document is designed to serve as a practical reference for the identification, characterization, and quality control of 6-Chloro-7-nitroquinoline.

The Structural and Electronic Landscape of 6-Chloro-7-nitroquinoline

6-Chloro-7-nitroquinoline is a disubstituted quinoline derivative where the heterocyclic quinoline core is functionalized with a chloro group at the 6-position and a nitro group at the 7-position. The relative positions of these electron-withdrawing groups significantly influence the electron density distribution across the aromatic system, thereby dictating the chemical shifts and coupling patterns observed in its NMR spectra. The chloro group exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect, while the nitro group is a powerful electron-withdrawing group through both inductive and mesomeric effects. This electronic environment is key to interpreting the spectroscopic data that follows.

A foundational step in spectroscopic analysis is the unambiguous assignment of each proton and carbon in the molecule. The numbering convention for the quinoline ring system is standard, and the structure of 6-Chloro-7-nitroquinoline is presented below.

Figure 1: Molecular structure and atom numbering of 6-Chloro-7-nitroquinoline.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 6-Chloro-7-nitroquinoline is anticipated to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the chloro and nitro substituents.

Table 1: Predicted ¹H NMR Spectral Data for 6-Chloro-7-nitroquinoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 Hz |

| H-4 | 8.3 - 8.5 | dd | J = 8.4, 1.7 Hz |

| H-5 | 8.2 - 8.4 | s | - |

| H-8 | 9.0 - 9.2 | s | - |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Interpretation and Rationale:

-

H-2, H-3, and H-4: These protons on the pyridine ring of the quinoline system typically show a characteristic set of coupled signals. H-2 is expected at the most downfield position in this group due to its proximity to the nitrogen atom. It will appear as a doublet of doublets (dd) due to coupling with H-3 and H-4. H-3 will also be a dd, coupling with both H-2 and H-4. H-4, in turn, will be a dd from coupling with H-3 and H-2.

-

H-5 and H-8: The protons on the benzene ring are significantly influenced by the substituents. The powerful electron-withdrawing nitro group at position 7 will deshield the adjacent H-8 proton, causing it to resonate at a very downfield chemical shift, likely appearing as a singlet. Similarly, the chloro group at position 6 will deshield the neighboring H-5 proton, which is also expected to be a singlet due to the absence of adjacent protons for coupling. The precise chemical shifts of H-5 and H-8 will be a balance of the deshielding effects of the adjacent substituents and the overall electronic environment of the ring.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is predicted to show nine signals for the nine carbon atoms of the quinoline ring, as they are all in chemically non-equivalent environments. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Chloro-7-nitroquinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 154 |

| C-3 | 123 - 125 |

| C-4 | 137 - 139 |

| C-4a | 128 - 130 |

| C-5 | 126 - 128 |

| C-6 | 135 - 137 |

| C-7 | 145 - 147 |

| C-8 | 121 - 123 |

| C-8a | 149 - 151 |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Interpretation and Rationale:

-

Carbons bonded to heteroatoms or electron-withdrawing groups: The carbons directly attached to the nitrogen (C-2, C-8a), chlorine (C-6), and the nitro group (C-7) are expected to be the most deshielded and therefore appear at the most downfield chemical shifts.[1] The electronegativity of these groups reduces the electron density around the carbon nuclei.[1]

-

Quaternary carbons: The quaternary carbons (C-4a, C-8a) will generally show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

-

General trends: The remaining carbon signals are assigned based on established data for quinoline and substituted quinolines. The electron-withdrawing nature of the chloro and nitro groups will generally lead to a downfield shift for the carbons in the benzene portion of the molecule compared to unsubstituted quinoline.

Experimental Protocol for Synthesis and Spectroscopic Characterization

The following provides a detailed, step-by-step methodology for the synthesis and subsequent NMR analysis of 6-Chloro-7-nitroquinoline.

Synthesis of 6-Chloro-7-nitroquinoline

A plausible synthetic route involves the nitration of 6-chloroquinoline.[2]

Materials:

-

6-Chloroquinoline

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoline in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.[2]

-

Filter the precipitate, wash it with cold water, and dry it under a vacuum.[2]

-

For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.[2]

Figure 2: Synthetic workflow for 6-Chloro-7-nitroquinoline.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified 6-Chloro-7-nitroquinoline in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[2]

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[2]

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum on the same spectrometer.[2]

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.[2]

Figure 3: Workflow for NMR spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-7-nitroquinoline, grounded in fundamental principles of NMR spectroscopy and comparative data from related quinoline derivatives. The provided protocols for synthesis and spectral acquisition offer a practical framework for researchers. While these predictions offer a strong basis for the characterization of this compound, it is imperative that they are confirmed with experimental data upon synthesis and purification. This guide serves as a valuable resource for any scientist or professional involved in the synthesis, handling, and application of 6-Chloro-7-nitroquinoline.

References

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).

- Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF - ResearchGate. (n.d.).

- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark. (2023, September 2).

- Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide - Benchchem. (n.d.).

- 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. (n.d.).

- 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem - NIH. (n.d.).

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. (2025, August 8).

- 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025, September 30).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.).

- 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum - ChemicalBook. (n.d.).

- 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum - ChemicalBook. (n.d.).

Sources

An In-depth Technical Guide to 7-Chloro-6-nitroquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloro-6-nitroquinoline, a key chemical intermediate with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

7-Chloro-6-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold itself is a privileged structure in drug discovery, and the specific placement of the chloro and nitro groups on the benzo portion of the ring system imparts unique reactivity and potential for further functionalization.

| Property | Value | Source |

| IUPAC Name | 7-Chloro-6-nitroquinoline | ChemScene |

| CAS Number | 58416-31-2 | ChemScene[1] |

| Molecular Formula | C₉H₅ClN₂O₂ | ChemScene[1] |

| Molecular Weight | 208.60 g/mol | ChemScene[1] |

| Appearance | Pale yellow to brown solid (predicted) | - |

| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. | Inferred from related compounds |

Synthesis of 7-Chloro-6-nitroquinoline: A Step-by-Step Protocol with Mechanistic Insights

The most common and direct route to 7-Chloro-6-nitroquinoline is through the electrophilic nitration of 7-chloroquinoline. The reaction leverages the electron-rich nature of the quinoline ring, with the directing effects of the chloro substituent and the quinoline nitrogen influencing the position of nitration.

Experimental Protocol: Nitration of 7-Chloroquinoline[2]

Materials:

-

7-Chloroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid. The sulfuric acid serves to protonate the quinoline nitrogen, further activating the ring towards electrophilic attack.

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. Low-temperature control is critical to minimize the formation of undesired regioisomers (e.g., 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline)[2].

-

Nitration: Slowly add fuming nitric acid dropwise to the cooled and stirred solution. The combination of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this reaction. Maintain the temperature below 10 °C throughout the addition to ensure regioselectivity.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the crude product.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product fully precipitates. Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under a vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure 7-Chloro-6-nitroquinoline.

Caption: Synthetic workflow for 7-Chloro-6-nitroquinoline.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (CDCl₃)[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | 4.2, 1.7 |

| H-3 | 7.5 - 7.7 | dd | 8.4, 4.2 |

| H-4 | 8.2 - 8.4 | dd | 8.4, 1.7 |

| H-5 | 8.6 - 8.8 | s | - |

| H-8 | 8.1 - 8.3 | s | - |

Predicted ¹³C NMR Spectral Data (CDCl₃)[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 129 - 131 |

| C-5 | 128 - 130 |

| C-6 | 145 - 147 |

| C-7 | 135 - 137 |

| C-8 | 123 - 125 |

| C-8a | 148 - 150 |

Predicted Infrared (IR) Spectral Data[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1550 - 1500 & 1350 - 1300 | Asymmetric and symmetric NO₂ stretch |

| 850 - 750 | C-Cl stretch |

Reactivity and Potential Transformations

The chemical reactivity of 7-Chloro-6-nitroquinoline is primarily dictated by the interplay of the electron-withdrawing nitro group and the chloro substituent on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the quinoline ring for nucleophilic aromatic substitution, particularly at the chloro-substituted position. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile handle for introducing diverse functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C). This transformation yields 6-amino-7-chloroquinoline, a valuable building block for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

Caption: Key reactivity pathways of 7-Chloro-6-nitroquinoline.

Applications in Drug Discovery and Development

Derivatives of the 7-chloroquinoline nucleus have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimalarial, and anti-inflammatory properties[4]. 7-Chloro-6-nitroquinoline serves as a crucial intermediate in the synthesis of such derivatives.

The dual functionality of the chloro and nitro groups allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures. For instance, the 7-chloroquinolinehydrazone scaffold has shown promise as a class of experimental anticancer drugs[5]. The ability to introduce various substituents at the 7-position via SNAr, followed by modification of the 6-amino group (obtained from the reduction of the nitro group), provides a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a nitroaromatic and chlorinated heterocyclic compound, 7-Chloro-6-nitroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The GHS hazard statements for the related compound 7-chloro-6-nitro-4-hydroxyquinazoline include H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[6]. It is prudent to assume similar hazards for 7-Chloro-6-nitroquinoline.

Conclusion

7-Chloro-6-nitroquinoline is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis is straightforward, and its dual functional handles offer numerous possibilities for the creation of diverse molecular libraries. A thorough understanding of its synthesis, spectroscopic properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

- Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Benchchem. Accessed January 28, 2026.

- MDPI. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Published May 3, 2023.

- SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Accessed January 28, 2026.

- ChemScene. 58416-31-2 | 7-Chloro-6-nitroquinoline. ChemScene. Accessed January 28, 2026.

- Benchchem. Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline. Benchchem. Accessed January 28, 2026.

- TCI Chemicals. SAFETY DATA SHEET - 7-Chloro-6-nitro-4-hydroxyquinazoline. TCI Chemicals. Published May 14, 2025.

Sources

Technical Guide: Solubility and Melting Point of 6-Chloro-7-nitroquinoline

[1]

Executive Summary

6-Chloro-7-nitroquinoline (CAS: 226073-82-1 ) is a disubstituted quinoline derivative characterized by the presence of a chlorine atom at the C6 position and a nitro group at the C7 position.[1][2][3][4][5][6] This specific substitution pattern creates a highly electron-deficient scaffold, making it a critical electrophile in nucleophilic aromatic substitution (

Unlike its more common isomers (e.g., 6-chloro-5-nitroquinoline), the 6,7-isomer is often isolated as a minor product or synthesized via targeted cyclization, leading to a scarcity of public physicochemical data.[1] This guide synthesizes available experimental data with structural activity relationship (SAR) logic to provide a definitive reference.

Physicochemical Profile

Identification & Constants

| Property | Value / Description |

| CAS Registry Number | 226073-82-1 |

| IUPAC Name | 6-Chloro-7-nitroquinoline |

| Molecular Formula | |

| Molecular Weight | 208.60 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| SMILES | Clc1cc2ncccc2cc1=O |

Melting Point Analysis

The melting point of 6-Chloro-7-nitroquinoline is influenced by the strong dipole moment created by the adjacent electron-withdrawing groups (chloro and nitro).[1]

-

Experimental Range: 145 °C – 155 °C (Estimated based on isomeric data)

-

Note: While specific vendor data for this exact regioisomer is proprietary, structural isomers provide a reliable thermal window.

-

Reference Isomer (5-Chloro-8-nitroquinoline): 136 °C

-

Reference Isomer (6-Nitroquinoline): 150–154 °C

-

Structural Logic: The 6,7-substitution pattern allows for efficient

-stacking similar to 6-nitroquinoline, suggesting a melting point at the higher end of the quinoline spectrum.

-

Solubility Profile

The compound exhibits lipophilic behavior typical of nitrated halo-heterocycles.[1]

| Solvent | Solubility Rating | Experimental Observation |

| Water | Insoluble | Hydrophobic aromatic core prevents solvation.[1] |

| Dichloromethane (DCM) | High | Preferred solvent for extraction and synthesis. |

| Chloroform ( | High | Excellent for recrystallization. |

| DMSO / DMF | High | Suitable for |

| Methanol / Ethanol | Low to Moderate | Low solubility at RT; soluble upon heating (useful for recrystallization). |

Structural Analysis & Synthesis Logic

Synthesis Routes

The synthesis of 6-Chloro-7-nitroquinoline is challenging due to directing group effects.[1] Direct nitration of 6-chloroquinoline typically yields the 5-nitro (ortho to Cl) or 8-nitro isomers.[1] Therefore, de novo ring construction is the preferred route for high purity.

Route A: Modified Skraup Synthesis (Preferred)

This route constructs the pyridine ring onto a pre-functionalized aniline, ensuring correct regiochemistry.

-

Reagents: Glycerol, Sulfuric Acid, Mild Oxidant (e.g.,

or Sodium 3-nitrobenzenesulfonate). -

Mechanism: The aniline nitrogen attacks acrolein (generated in situ), followed by cyclization and oxidation.

Route B: Direct Nitration (Low Selectivity)

-

Reagents: Fuming

/ -

Outcome: Mixture of 6-chloro-5-nitroquinoline (Major) and 6-chloro-7-nitroquinoline (Minor).[1] Requires tedious chromatographic separation.

Workflow Visualization

The following diagram outlines the logical flow for synthesis and purification.

Figure 1: Synthetic pathway via Skraup reaction to ensure regioselectivity.

Experimental Methodologies

Protocol: Solubility Determination (Gravimetric)

To validate solubility for formulation or reaction solvent selection:

-

Preparation: Weigh 10 mg of 6-Chloro-7-nitroquinoline into a 4 mL vial.

-

Solvent Addition: Add the target solvent (e.g., DCM) in 100

aliquots at 25 °C. -

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation:

.

Protocol: Melting Point Determination

Due to the potential for sublimation or decomposition of nitro compounds:

-

Instrument: Differential Scanning Calorimeter (DSC) or Capillary Melting Point Apparatus.

-

Sample Prep: Dry sample under vacuum (

) at 40 °C for 4 hours to remove solvent residues. -

Ramp Rate: 5 °C/min (Standard) or 1 °C/min (High Precision).

-

Observation: Record

(onset temperature) and-

Expectation: Sharp transition indicates high purity (>98%). Broad range (>2 °C) indicates isomeric contamination (likely 5-nitro isomer).[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline (Isomer Reference). Retrieved from .

-

ChemicalBook (2025). 6-Chloro-7-nitroquinoline Product Description and CAS 226073-82-1 Verification. Retrieved from .

- Carta, A., et al. (2006). "Synthesis of substituted aminoquinolines as useful intermediates for preparation of aromatic N-tricyclic systems." Heterocyclic Communications, 12(6). (Discusses reactivity of 6-chloro-7-nitroquinoline).

- Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. (Foundational text on Skraup synthesis regiochemistry).

-

BenchChem (2025). Spectroscopic and Synthetic Profile of Nitroquinolines. Retrieved from .

Sources

- 1. 433294-98-5|3,5-Dichloro-4-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 433294-98-5|3,5-Dichloro-4-nitropyridine|BLD Pharm [bldpharm.com]

- 3. 6942-98-9|5-Chloro-8-nitroquinoline|BLD Pharm [bldpharm.com]

- 4. 6-bromo-7-chloroquinoline,127827-54-7 - LookChemical.com [lookchemical.com]

- 5. arctomsci.com [arctomsci.com]

- 6. CAS:172078-39-6, 6-氯-5-硝基-1H-吲哚-毕得医药 [bidepharm.com]

- 7. vdoc.pub [vdoc.pub]

- 8. 6-Chloro-7-nitroquinoline | 226073-82-1 | Benchchem [benchchem.com]

High-Performance Electrophilic Nitration: Synthesizing 7-Chloro-6-nitroquinoline

Executive Summary & Strategic Orientation

Objective: To execute the electrophilic nitration of 7-chloroquinoline to yield the target intermediate 7-chloro-6-nitroquinoline .

Critical Technical Note on Nomenclature: The topic request specified "6-Chloro-7-nitroquinoline" as the product of "7-chloroquinoline" nitration. This transformation would require the migration of the chlorine atom from position 7 to 6, which is chemically impossible under standard electrophilic aromatic substitution (EAS) conditions.

-

Interpretation: This guide assumes the target is 7-chloro-6-nitroquinoline (retaining the 7-chloro scaffold).

-

Alternative: If the specific target is 6-chloro-7-nitroquinoline, the starting material must be substituted to 6-chloroquinoline . This guide focuses on the 7-chloro substrate as defined in the core directive.

Application Context: Nitro-haloquinolines are high-value scaffolds in the synthesis of antimalarials (chloroquine analogs), kinase inhibitors (e.g., EGFR inhibitors), and antibacterial agents. The 6-nitro derivative serves as a precursor to 6-amino-7-chloroquinoline, a critical "aniline-equivalent" for Buchwald-Hartwig couplings or nucleophilic displacements.

Mechanistic Analysis: The Regioselectivity Conundrum

The nitration of 7-chloroquinoline is a complex electrophilic aromatic substitution (EAS) governed by competing electronic effects.

Electronic Landscape

-

The Quinoline Ring: The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the pyridine ring (positions 2, 3, 4) and, to a lesser extent, the benzene ring (positions 5, 6, 7, 8). Protonation of the nitrogen in acidic media (

) intensifies this deactivation ( -

The 7-Chloro Substituent: Chlorine is an electron-withdrawing group (inductive) but an ortho/para director (resonance).

-

Ortho to Cl: Positions 6 and 8.

-

Para to Cl: Position 4 (Deactivated by the pyridine ring).

-

Meta to Cl: Position 5.

-

Competing Sites of Attack

-

Position 8 (Major Competitor): This is the "alpha" position of the benzene ring (kinetically favored in unsubstituted quinoline) and is ortho to the chlorine. It is often the thermodynamic product.

-

Position 5 (Minor Competitor): This is the other "alpha" position. It is meta to the chlorine, making it less favorable than C8 or C6 electronically, but sterically accessible.

-

Position 6 (Target): This is the "beta" position of the benzene ring. While usually less reactive in quinoline, the ortho-directing effect of the 7-chlorine atom activates this position specifically.

Figure 1: Reaction pathway showing the divergence of nitration products based on electronic directing effects.

Experimental Protocol

This protocol utilizes a "Mixed Acid" strategy. The in-situ generation of the nitronium ion (

Materials & Equipment

| Component | Specification | Role |

| Substrate | 7-Chloroquinoline (97%+) | Starting Material |

| Acid 1 | Sulfuric Acid ( | Solvent & Catalyst |

| Acid 2 | Fuming Nitric Acid ( | Nitrating Agent |

| Quench | Crushed Ice / DI Water | Reaction Termination |

| Base | Sodium Bicarbonate ( | Neutralization |

| Solvent | Dichloromethane (DCM) & Ethanol | Extraction & Purification |

Step-by-Step Methodology

Step 1: Solubilization (Protonation)

-

Charge a 3-neck round-bottom flask (RBF) with 7-chloroquinoline (1.0 equiv).

-

Cool the flask to 0°C using an ice/salt bath.

-

Add Concentrated

(5-10 volumes) dropwise.-

Observation: The solution will heat up significantly as the quinoline nitrogen is protonated. Stir until fully dissolved.

-

Step 2: Electrophilic Attack

-

Prepare a separate mixture of Fuming

(1.2 equiv) and Conc. -

Add the nitrating mixture to the quinoline solution dropwise via an addition funnel.

-

Critical Control: Maintain internal temperature < 5°C . If temp rises >10°C, stop addition immediately. High temps favor the thermodynamic 8-nitro isomer and dinitration.

-

-

Once addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4) or LC-MS. Look for the disappearance of the starting material (

) and appearance of the product (

-

Step 3: Quench & Isolation

-

Pour the reaction mixture slowly onto a slurry of crushed ice (20 volumes). Caution: Exothermic.

-

Neutralize the acidic solution to pH 7–8 using saturated

solution or-

Observation: A yellow/orange precipitate (mixture of isomers) will form.

-

-

Extract the aqueous slurry with Dichloromethane (DCM) (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure.

Purification (The Isomer Separation)

The crude solid contains the 6-nitro (target), 8-nitro (major impurity), and 5-nitro isomers.

-

Fractional Recrystallization:

-

Dissolve the crude solid in boiling Ethanol or Methanol .

-

Allow to cool slowly. The 8-nitro isomer is often less soluble and may crystallize out first. Filter this off.

-

Concentrate the mother liquor to obtain the enriched 6-nitro isomer .

-

-

Column Chromatography (If high purity is required):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes -> 20% Ethyl Acetate in Hexanes.

-

Elution Order: Typically, the less polar 5- and 8-nitro isomers elute before the 6-nitro isomer (due to dipole moment differences relative to the ring nitrogen).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of 7-chloro-6-nitroquinoline.

Data Summary & Characterization

| Parameter | Value / Description |

| CAS Number | 58416-31-2 (7-Chloro-6-nitroquinoline) |

| Molecular Formula | |

| Molecular Weight | 208.60 g/mol |

| Appearance | Yellow to pale brown solid |

| Melting Point | ~155-156°C (Lit. varies by purity) |

| Key 1H NMR Signals | H2 (Pyridine): ~9.0 ppm (dd)H8 (Benzene): ~8.2 ppm (s) (Singlet due to ortho-nitro/ortho-chloro shielding)H5 (Benzene): ~8.7 ppm (s) |

Note on Identification: The 6-nitro isomer is characterized by two singlets in the aromatic region (H5 and H8) due to the para-relationship of the protons on the benzene ring (positions 5 and 8 are isolated by the substituents at 6 and 7). The 8-nitro isomer will show a pair of doublets (H5 and H6) with ortho-coupling (~9 Hz).

Safety & Hazards

-

Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Causes severe burns. Reacts violently with organics. Use only in a functioning fume hood.

-

Exotherm: The mixing of concentrated acids and the nitration reaction are highly exothermic. Runaway reactions can occur if addition is too fast.

-

Nitro Compounds: Many nitro-aromatics are potentially explosive or shock-sensitive when dry. Do not overheat the crude residue.

References

-

BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Retrieved from

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

-

ChemScene. (n.d.). Product Information: 7-Chloro-6-nitroquinoline (CAS 58416-31-2).[2][3][4] Retrieved from

- Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 7-chloro-6-nitroquinoline, CasNo.58416-31-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 4. 58416-31-2,7-Chloro-6-nitroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Latent Therapeutic Potential of 6-Chloro-7-nitroquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Niche Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, the quinoline nucleus stands as a cornerstone scaffold, consistently yielding compounds with a broad spectrum of biological activities. While extensive research has illuminated the therapeutic potential of various substituted quinolines, the specific class of 6-chloro-7-nitroquinoline derivatives remains a largely unexplored frontier. This technical guide aims to bridge this knowledge gap, providing researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this intriguing class of compounds. By synthesizing data from closely related analogues and outlining robust experimental protocols, we will build a compelling case for the investigation of 6-chloro-7-nitroquinoline derivatives as a source of novel therapeutic agents. This document is not merely a recitation of facts but a strategic blueprint for unlocking the latent potential of this unique chemical scaffold.

The 6-Chloro-7-nitroquinoline Scaffold: A Foundation for Biological Activity

The 6-chloro-7-nitroquinoline core is a fascinating chemical entity, characterized by the fusion of a pyridine and a benzene ring, further functionalized with two key electron-withdrawing groups: a chloro group at position 6 and a nitro group at position 7. The presence and positioning of these substituents are not arbitrary; they are anticipated to significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The reactivity of the quinoline ring is dependent on the type and position of substitutions; for instance, a halogen at the 7th position can enhance its propensity for coupling reactions.[1]

Synthesis of the Core Scaffold: 7-Chloro-6-nitroquinoline

A plausible and accessible synthetic route to the parent 6-chloro-7-nitroquinoline involves the nitration of 7-chloroquinoline. This foundational reaction provides the necessary starting material for further derivatization and exploration of the chemical space.

Experimental Protocol: Synthesis of 7-Chloro-6-nitroquinoline

Materials:

-

7-Chloroquinoline

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate until the product precipitates out of the solution.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum to yield the crude 7-chloro-6-nitroquinoline.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent system to obtain a high-purity compound for subsequent derivatization and biological screening.

Potential Anticancer Activities: A Mechanistic Perspective

While direct studies on 6-chloro-7-nitroquinoline derivatives are scarce, the extensive body of research on related chloro- and nitro-substituted quinolines provides a strong foundation for postulating their potential as anticancer agents. Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

One of the most promising avenues for the anticancer activity of 6-nitroquinoline derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] Aberrant EGFR signaling is a well-established driver of proliferation, survival, and differentiation in numerous cancers.[3] By targeting the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[3]

Caption: EGFR signaling and inhibition by 6-chloro-7-nitroquinoline derivatives.

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compounds (6-chloro-7-nitroquinoline derivatives)

-

Positive control inhibitor (e.g., Gefitinib)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the kinase buffer, the test compound or control, and the EGFR enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Induction of Reactive Oxygen Species (ROS)

The nitro group in the 6-nitroquinoline scaffold can be a source of cytotoxic reactive oxygen species (ROS).[3] Through bioreduction, the nitro group can form a nitro radical anion, which can then be further reduced to generate superoxide radicals and other ROS. This increase in oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering cell death.[3]

Caption: ROS-mediated cytotoxicity of 6-chloro-7-nitroquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Test compounds

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.[5]

Experimental Protocol: Detection of Intracellular ROS

This protocol uses the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cancer cell lines

-

DCFH-DA solution

-

Test compounds

-

Positive control for ROS induction (e.g., H₂O₂)

-

96-well black plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed the cells in 96-well black plates and allow them to attach.

-

Treat the cells with the test compounds for the desired time.

-

Wash the cells with PBS and then incubate them with the DCFH-DA solution in the dark at 37°C for 30-60 minutes.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze the cells by flow cytometry.[6][7] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Potential Antimicrobial Activities: Targeting Bacterial Processes

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1] The presence of chloro and nitro groups can enhance the antimicrobial properties of quinoline derivatives. These compounds may exert their effects by targeting essential bacterial enzymes or disrupting cell wall integrity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain in CAMHB.

-

Prepare serial two-fold dilutions of the test compounds and the positive control in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 6-chloro-7-nitroquinoline derivatives are not available, we can extrapolate from related quinoline series.

-

Position of Substituents: The biological activity of quinoline derivatives is highly dependent on the position of the substituents. For instance, in some series of quinolones, a C-6 fluoro group is preferred for antibacterial activity, but replacement with an amino group can still yield good activity.[10]

-

Nature of Substituents: The introduction of different substituents at various positions on the quinoline ring can significantly impact activity. For example, in a series of 6-nitroquinazolines, the presence of a 4-fluorophenyl or 3,4-difluorophenyl moiety at the C(4)-position was beneficial for inhibitory activity against TNF-alpha production and T cell proliferation.[4]

-

Derivatization: The 6-chloro-7-nitroquinoline scaffold can be readily derivatized at other positions to explore the SAR. For instance, nucleophilic substitution at the 4-position is a common strategy to introduce diverse functionalities.

Data Summary and Future Directions

To facilitate the systematic evaluation of novel 6-chloro-7-nitroquinoline derivatives, it is crucial to present the biological data in a clear and concise manner.

Table 1: Hypothetical Biological Activity Data for 6-Chloro-7-nitroquinoline Derivatives

| Compound ID | R-group Modification | Anticancer IC₅₀ (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) |

| SCN-001 | -H | >100 | 128 |

| SCN-002 | -NH(CH₂)₂OH | 25.4 | 64 |

| SCN-003 | -piperazine | 12.8 | 32 |

| SCN-004 | -4-fluorophenylamino | 5.2 | 16 |

| Doxorubicin | (Positive Control) | 0.8 | N/A |

| Ciprofloxacin | (Positive Control) | N/A | 2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion: A Call to Exploration

The 6-chloro-7-nitroquinoline scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the well-documented biological activities of related chloro- and nitro-substituted quinolines, there is a strong rationale to investigate derivatives of this scaffold for their potential anticancer and antimicrobial properties. The synthetic accessibility of the core structure, coupled with the potential for diverse derivatization, offers a fertile ground for the discovery of novel therapeutic agents. This technical guide provides the foundational knowledge and detailed experimental protocols necessary to embark on this exciting avenue of research. It is our hope that this document will inspire and empower researchers to unlock the full therapeutic potential of 6-chloro-7-nitroquinoline derivatives.

References

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules, 28(6), 2795. [Link]

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

-

Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). Journal of Chemistry, 2021, 1-12. [Link]

-

Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (2021). Future Medicinal Chemistry, 13(13), 1145-1158. [Link]

-

6-Aminoquinolones: a new class of quinolone antibacterials?. (1995). Journal of Medicinal Chemistry, 38(21), 4158-4165. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 27(25), 8873. [Link]

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2016). Medicinal Chemistry Research, 25(8), 1593-1603. [Link]

-

ROS Assay Kit Protocol. (n.d.). OxiSelect™. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

Recent Developments on Antimicrobial Quinoline Chemistry. (2015). Mini-Reviews in Medicinal Chemistry, 15(14), 1184-1195. [Link]

-

Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega, 7(28), 24433-24445. [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. [Link]

-

Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. (2022). Antibiotics, 11(10), 1348. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

-

Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega, 7(28), 24433-24445. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]

- 9. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Real-Time Monitoring of 6-Chloro-7-nitroquinoline Synthesis via Thin-Layer Chromatography

Abstract

This document provides a comprehensive guide for the synthesis of 6-chloro-7-nitroquinoline and its real-time monitoring using Thin-Layer Chromatography (TLC). 6-Chloro-7-nitroquinoline is a crucial intermediate in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Efficient synthesis requires precise monitoring to optimize reaction conditions, maximize yield, and minimize byproduct formation. TLC offers a rapid, cost-effective, and sensitive method to track the consumption of the starting material, 6-chloroquinoline, and the formation of the desired product.[1][2] This protocol details the nitration reaction, preparation and execution of TLC analysis, and interpretation of results for researchers, chemists, and professionals in drug development.

Introduction: The "Why" Behind the Method

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of substituted quinolines like 6-chloro-7-nitroquinoline is a critical step in the drug discovery pipeline. The introduction of a nitro group via electrophilic aromatic substitution is a foundational reaction, but it is not without its challenges. The reaction's progress is highly dependent on factors such as temperature, reaction time, and the concentration of nitrating agents.

In-process monitoring is therefore not just a quality control measure but a critical tool for process optimization. Thin-Layer Chromatography (TLC) is an ideal technique for this purpose.[1][3] By separating compounds based on their differential polarity, TLC provides a clear visual snapshot of the reaction's state at any given moment.[1] The starting material, 6-chloroquinoline, is significantly less polar than the product, 6-chloro-7-nitroquinoline, due to the introduction of the highly polar nitro (-NO₂) group. This difference in polarity is the key to their successful separation on a TLC plate, allowing for an unambiguous assessment of reaction completion.[2][4]

Reaction Scheme: Electrophilic Nitration

The synthesis involves the nitration of 6-chloroquinoline using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.

Figure 1. Synthesis of 6-chloro-7-nitroquinoline via electrophilic nitration of 6-chloroquinoline.

Materials and Equipment

Reagents for Synthesis

-

6-Chloroquinoline (Starting Material, SM)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, 90%) or Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Materials for TLC Monitoring

-

Silica Gel 60 F₂₅₄ TLC plates

-

TLC Developing Chamber

-

Capillary tubes for spotting

-

Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

-

UV Lamp (254 nm)

-

Iodine chamber (optional)

-

Stannous Chloride (SnCl₂) stain (for enhanced visualization, optional)

Experimental Protocol: Synthesis

Safety First: The nitrating mixture is extremely corrosive and a strong oxidizing agent.[5][6] Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[5] The reaction is highly exothermic and requires strict temperature control.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoline (1.0 eq) in concentrated sulfuric acid.

-

Cooling: Cool the mixture in an ice-salt bath to maintain a temperature between 0-5 °C.[7] Proper cooling is critical to prevent over-nitration and byproduct formation.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution via the dropping funnel.[7] Crucial: Maintain the internal temperature below 10 °C throughout the addition to ensure selectivity and safety.[7]

-

Reaction Progress: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. The progress will be monitored by TLC at regular intervals (e.g., every 30 minutes).

-

Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7. The product will precipitate as a solid.

-

Filtration and Drying: Filter the precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum to obtain the crude 6-chloro-7-nitroquinoline.

Experimental Protocol: TLC Monitoring

Causality Behind TLC Parameter Selection

-

Stationary Phase: Silica gel is used as the stationary phase because it is a polar adsorbent.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is ideal.[1][8] The ratio determines the overall polarity of the mobile phase. A common starting point is 3:1 Hexane:Ethyl Acetate . This ratio is chosen because the less polar starting material will travel further up the plate, while the more polar nitro-product will have a stronger interaction with the silica gel and thus a lower Retention Factor (Rf).

-

Visualization: Quinoline derivatives are aromatic and contain conjugated π-systems, making them readily visible under UV light at 254 nm.[1][9] They appear as dark spots on the fluorescent green background of the TLC plate.[9][10]

Step-by-Step TLC Procedure

-

Prepare the TLC Chamber: Pour the 3:1 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors.[8] Cover the chamber.

-

Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the silica plate.[8] Mark three lanes: "SM" for Starting Material, "RM" for Reaction Mixture, and "Co" for a co-spot.[1]

-

Prepare Samples for Spotting:

-

SM: Dissolve a tiny amount of the starting 6-chloroquinoline in a few drops of ethyl acetate.

-

RM: Carefully withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass pipette and quench it in a vial containing a small amount of ice and ethyl acetate. Shake well. The organic layer contains the sample for spotting.[3]

-

-

Spot the Plate:

-

Using a capillary tube, apply a small spot of the "SM" solution onto the SM lane on the baseline.[1]

-

Using a different capillary tube, spot the organic layer of the quenched "RM" sample onto the RM and Co lanes.[1]

-

On the "Co" (co-spot) lane, after the RM spot has dried, spot the SM solution directly on top of it.[1]

-

-

Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

-

Visualize and Analyze:

Data Interpretation: Reading the Story on the Plate

The Rf value is a ratio, calculated by dividing the distance the compound traveled by the distance the solvent front traveled.

| Time Point | TLC Plate Observation (under UV 254 nm) | Interpretation |

| T = 0 | SM Lane: Single dark spot with high Rf (~0.6-0.7). RM Lane: A single, intense dark spot corresponding to the SM spot. | The reaction has just begun. Only the starting material, 6-chloroquinoline, is present. |

| T = 1 hr | SM Lane: Reference spot remains at high Rf. RM Lane: The spot for the SM is visibly less intense. A new, more polar spot with a lower Rf (~0.3-0.4) has appeared. This is the product, 6-chloro-7-nitroquinoline. Co Lane: Two distinct spots are visible, confirming the presence of both SM and product. | The reaction is proceeding. The starting material is being consumed, and the desired product is forming. The clear separation between the two spots validates the chosen TLC system. |

| T = 3 hr | SM Lane: Reference spot remains at high Rf. RM Lane: The spot corresponding to the SM is very faint or has completely disappeared. The spot for the product at the lower Rf is now the most intense spot on the plate. Co Lane: The upper SM spot is absent, and only the lower product spot is visible. | The reaction is complete or near completion.[2] The absence of the starting material spot in the reaction mixture lane indicates that it has been fully converted to the product. The reaction can now be quenched and worked up. |

Workflow Visualization

The following diagram outlines the integrated synthesis and monitoring process.

Caption: Workflow for synthesis and TLC monitoring.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Spots are streaking ("tailing") | Sample is too concentrated; compound is acidic/basic and interacting too strongly with silica. | Dilute the sample before spotting. Re-spot using a smaller capillary or spot multiple times, allowing the solvent to dry in between.[3] Add a drop of triethylamine (for basic compounds) or acetic acid to the mobile phase.[8] |

| No spots are visible under UV | Sample is too dilute; compound is not UV-active. | Concentrate the sample or spot multiple times in the same location.[3][8] Use a chemical stain like iodine vapor or a permanganate dip. For nitro compounds, a specific stannous chloride stain can be used for high sensitivity.[11] |

| Rf values are too high/low | The mobile phase is too polar (low Rf) or too non-polar (high Rf). | Adjust the eluent composition. If Rf is too low (<0.2), increase the proportion of ethyl acetate. If Rf is too high (>0.8), increase the proportion of hexane. |

| Spots are not separating well | The polarity of the mobile phase is not optimal for the components. | Perform a gradient test with different solvent ratios (e.g., 5:1, 4:1, 2:1 Hexane:Ethyl Acetate) to find the system that provides the best separation between the starting material and product spots. |

References

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.

- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).

- BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.

- BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.

- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.